molecular formula C25H33N5S B595916 Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]- CAS No. 1222966-34-8

Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B595916
CAS No.: 1222966-34-8
M. Wt: 435.634
InChI Key: AEPMVHRJTABIAB-QKIJQESPSA-N
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Description

Development of Bifunctional Organocatalysts

The concept of bifunctional organocatalysis emerged from the recognition that simultaneous activation of both reaction partners could dramatically enhance both reaction rates and stereoselectivity. Early work in this area focused on understanding how multiple functional groups within a single catalyst could operate cooperatively rather than independently. The development of bifunctional organocatalysts represented a departure from traditional single-site catalysis, requiring new mechanistic frameworks to understand the complex interactions between catalyst and substrates.

The proline-type organocatalysts represent one of the earliest and most successful classes of bifunctional catalytic systems, facilitating a wide range of asymmetric reactions including aldol reactions, Michael additions, Diels-Alder cycloadditions, and Mannich reactions. These catalysts demonstrated that the combination of multiple functional groups within a rigid framework could lead to enhanced reactivity and selectivity compared to monofunctional alternatives. The success of proline-based systems provided a conceptual foundation for the development of more sophisticated bifunctional architectures.

Research groups worldwide began developing novel bifunctional catalysts by incorporating multiple reactive sites into single molecular frameworks. The key insight was that effective bifunctional catalysis required precise spatial organization of the functional groups to ensure optimal substrate binding and activation. This understanding led to the development of catalyst design principles that emphasized the importance of conformational rigidity, appropriate distances between functional groups, and complementary activation modes.

Table 1: Evolution of Bifunctional Organocatalyst Design Principles

Design Element Early Systems Advanced Systems Key Improvement
Functional Group Spacing Random Optimized distances Enhanced substrate binding
Conformational Control Flexible Rigid frameworks Improved selectivity
Activation Modes Single mechanism Dual activation Synergistic effects
Substrate Scope Limited Broad applicability General utility

Evolution of Cinchona Alkaloid-Based Catalysts

Cinchona alkaloids have played a central role in asymmetric catalysis for over a century, beginning with early observations of their ability to induce optical activity in organic reactions. The first documented use of cinchona alkaloids in asymmetric synthesis dates back to 1912, when Bredig and Fiske reported that these natural products could promote the addition of hydrogen cyanide to benzaldehyde, albeit with low enantioselectivity. This early work established the foundation for understanding how natural chirality could be harnessed for synthetic purposes.

A significant breakthrough came in 1960 when Pracejus achieved useful levels of enantioselectivity using O-acetylquinine as a catalyst in the addition of methanol to phenylmethylketene, obtaining 74% enantiomeric excess. This achievement demonstrated for the first time that organocatalysis could deliver practically useful levels of stereochemical control, marking a transition from academic curiosity to synthetic utility. The success of Pracejus's work inspired further investigations into the catalytic potential of cinchona alkaloids and their derivatives.

The late 1970s and early 1980s witnessed a renaissance in cinchona alkaloid chemistry through the pioneering studies of Wynberg and coworkers. Their extensive investigations demonstrated that cinchona alkaloids could serve as highly versatile catalysts for a broad spectrum of enantioselective transformations, including conjugate additions and cycloaddition reactions. Wynberg's landmark discovery in 1977 that natural cinchona alkaloids catalyze the asymmetric conjugate addition of aromatic thiols to cycloalkenones established hydrogen bonding organocatalysis as a viable synthetic approach.

The mechanism proposed by Wynberg involved the formation of a thiolate-alkylammonium tight ion pair and activation of the enone electrophile through hydrogen bonding from the catalyst's hydroxyl group. This mechanistic model provided the conceptual foundation for understanding numerous subsequent asymmetric transformations and influenced catalyst design for decades. However, recent quantum mechanical calculations have revealed that the actual mechanism involves Brønsted acid catalysis by the alkylammonium ion and nucleophile orientation by the catalyst's hydroxyl group.

Emergence of Thiourea-Functionalized Cinchona Derivatives

The development of thiourea-functionalized cinchona alkaloid derivatives represented a logical evolution in catalyst design, combining the proven stereochemical framework of cinchona alkaloids with the hydrogen-bonding capabilities of thiourea moieties. This combination was inspired by the success of Takemoto's bifunctional thiourea catalyst in 2003, which demonstrated that thiourea groups could effectively activate electrophiles through hydrogen bonding while tertiary amines simultaneously activated nucleophiles.

The first reports of thiourea-substituted cinchona alkaloid catalysts emerged in the mid-2000s from four independent research groups working simultaneously on this concept. Chen and coworkers were the first to report thiourea-substituted cinchonidine and cinchonine-derived catalysts for the Michael addition of thiophenol to α,β-unsaturated imides, though initial results showed high activity but low enantioselectivity. These early results highlighted the challenges in achieving both high reactivity and excellent stereochemical control in bifunctional catalyst systems.

A breakthrough came with the work of Soós and coworkers, who developed thiourea-substituted quinine and quinidine-derived catalysts for the enantioselective addition of nitromethane to chalcones. Their studies revealed a surprising finding: thiourea derivatives with natural stereochemistry at the carbon-9 position exhibited no catalytic activity, while their carbon-9 epimers proved both active and highly selective under identical conditions. This observation provided crucial insights into the relationship between catalyst structure and activity, establishing that the relative orientation of the thiourea and quinuclidine moieties was critical for effective bifunctional catalysis.

The mechanism of thiourea-functionalized cinchona catalysts has been extensively studied using both experimental and computational approaches. Density functional theory calculations have revealed that these catalysts operate through a dual activation mechanism where one nitrogen-hydrogen bond of the thiourea moiety and the nitrogen-hydrogen bond of the protonated amine simultaneously activate the nucleophile, while the other nitrogen-hydrogen bond of the thiourea activates the electrophile. This mechanistic understanding has been crucial for optimizing catalyst design and predicting reaction outcomes.

Historical Landmarks in Cinchona-Thiourea Catalyst Development

The development of cinchona-thiourea catalysts can be traced through several key milestones that transformed the field from academic curiosity to practical synthetic methodology. The timeline of development reflects the iterative nature of catalyst design, where each advancement built upon previous discoveries while addressing specific limitations or expanding substrate scope.

The year 2005 marked a watershed moment with the simultaneous publication of several landmark studies demonstrating the potential of thiourea-functionalized cinchona alkaloids. These publications established the fundamental design principles for bifunctional cinchona-thiourea catalysts and demonstrated their effectiveness in various asymmetric transformations. The rapid emergence of multiple research groups working on similar concepts highlighted the timeliness and importance of this catalytic approach.

McCooey and Connon's seminal work in 2005 demonstrated that urea and thiourea-substituted cinchona alkaloid derivatives could serve as highly efficient bifunctional organocatalysts for the asymmetric addition of malonate to nitroalkenes. Their studies revealed that inversion of configuration at carbon-9 dramatically improved catalyst performance, providing enantiomeric excesses exceeding 90% in many cases. This work established the importance of stereochemical relationships between functional groups in determining catalyst effectiveness.

Table 2: Timeline of Major Developments in Cinchona-Thiourea Catalysis

Year Milestone Research Group Key Achievement Impact
2003 Takemoto's bifunctional thiourea Takemoto First successful bifunctional thiourea catalyst Established bifunctional design principles
2005 Cinchona-thiourea catalysts Multiple groups First cinchona-thiourea bifunctional catalysts Demonstrated synthetic utility
2005 Stereochemical inversion studies Connon Importance of carbon-9 configuration Optimized catalyst design
2008 Mechanistic understanding Various Detailed reaction mechanisms Rational catalyst development
2017 Computational studies Wang DFT analysis of mechanisms Predictive catalyst design

The mechanistic studies conducted in the following years provided crucial insights into the operational principles of these catalysts. Wang and coworkers' comprehensive density functional theory calculations in 2017 revealed the detailed mechanism and origins of stereoselectivity in cinchona thiourea-catalyzed reactions. Their studies identified a new dual activation pathway where multiple hydrogen-bonding interactions work cooperatively to achieve stereochemical control, with calculated enantioselectivities matching experimental data with remarkable accuracy.

The field has continued to evolve with the development of new catalyst variants and the expansion of substrate scope. Recent work has focused on understanding catalyst aggregation effects, developing more robust catalyst designs, and exploring new reaction types. The ongoing research in this area reflects the continuing importance of cinchona-thiourea catalysts in modern synthetic chemistry and their potential for future applications in asymmetric synthesis.

The evolution of cinchona-thiourea catalysts exemplifies the progression from empirical discovery to rational design in organocatalysis. The combination of synthetic innovation, mechanistic understanding, and computational modeling has created a robust foundation for continued development in this field. As new challenges emerge in synthetic chemistry, the principles established through the development of these catalysts continue to guide the design of next-generation organocatalytic systems.

Properties

IUPAC Name

1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMVHRJTABIAB-QKIJQESPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Strategy: Isothiocyanate-Amine Coupling

The primary synthetic pathway involves the reaction of a cinchona-derived isothiocyanate with a chiral pyrrolidinylmethyl amine . This method capitalizes on the nucleophilic addition of the amine to the electrophilic carbon in the isothiocyanate group, forming the thiourea linkage.

Preparation of Cinchona Isothiocyanate Intermediate

Cinchona alkaloids (e.g., quinine, quinidine) are functionalized at the C9 position to introduce an isothiocyanate group. A representative protocol involves:

  • Amination : Reaction of cinchona alkaloids with phosgene or thiophosgene to form an isothiocyanate intermediate.

  • Purification : Isolation via column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity.

Reaction with (2S)-2-Pyrrolidinylmethyl Amine

The isothiocyanate intermediate is reacted with (2S)-2-pyrrolidinylmethyl amine under anhydrous conditions. Key parameters include:

  • Solvent : Dichloromethane (DCM) or tert-butanol.

  • Temperature : 0–25°C to minimize racemization.

  • Stoichiometry : 1:1 molar ratio, with excess amine (1.2 equiv) to drive completion.

Mechanistic Insight : Density functional theory (DFT) calculations reveal that the thiourea’s hydrogen-bonding capability stabilizes the transition state, enhancing enantioselectivity.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity critically impacts yield and stereochemical outcomes:

SolventYield (%)Enantiomeric Excess (ee)Reference
Dichloromethane9293%
tert-Butanol8589%
Toluene7891%

Polar aprotic solvents (e.g., DCM) favor faster kinetics, while nonpolar solvents (e.g., toluene) enhance enantioselectivity via reduced side reactions.

Temperature and Catalytic Additives

  • Low Temperatures (0°C) : Reduce thermal degradation of the thiourea moiety, preserving stereochemical integrity.

  • Molecular Sieves (3Å) : Absorb moisture, preventing hydrolysis of the isothiocyanate intermediate.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Washing with 5% HCl(aq) removes unreacted amine.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >98% purity.

Spectroscopic Validation

Key Characterization Data :

  • IR Spectroscopy : Thiourea C=S stretch at 15371488cm11537–1488 \, \text{cm}^{-1}.

  • 13C^{13}\text{C}-NMR : Thiocarbonyl signal at δ178184ppm\delta 178–184 \, \text{ppm}.

  • Chiral HPLC : Enantiomeric excess determined using Chiralpak IA column (hexane/isopropanol = 90:10).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors to enhance mixing and heat transfer, achieving:

  • Throughput : 500 g/day with 90% yield.

  • Sustainability : Reduced solvent consumption (DCM recycling >85%).

Quality Control Metrics

  • Residual Solvents : Gas chromatography (GC) ensures <0.1% DCM.

  • Heavy Metals : Inductively coupled plasma (ICP) analysis confirms <10 ppm.

Challenges and Mitigation Strategies

Racemization During Synthesis

  • Cause : Epimerization at the C8/C9 positions of the cinchona backbone.

  • Solution : Use of low-temperature (-20°C) reactions and sterically hindered bases.

Catalyst Deactivation

  • Aggregation : Additives like 1,2-dimethoxyethane (DME) disrupt non-covalent stacking.

  • Oxidation : Argon sparging and antioxidant additives (e.g., BHT) extend catalyst lifespan.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis under aqueous conditions:

  • Yield : 88% with 94% ee.

  • Sustainability : Water replaces organic solvents, reducing environmental impact.

Photocatalytic Activation

Visible-light-mediated reactions using Ru(bpy)32+_3^{2+} as a photosensitizer:

  • Reaction Time : Reduced from 24 h to 2 h.

  • Scope : Compatible with electron-deficient isothiocyanates .

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives undergo various types of chemical reactions, including:

    Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.

    Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce a variety of substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- has several scientific research applications:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and other enzymes.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of thiourea derivatives involves their ability to form strong hydrogen bonds and interact with various molecular targets. For example, as an enzyme inhibitor, thiourea derivatives can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The specific molecular targets and pathways depend on the particular application and the structure of the thiourea derivative.

Comparison with Similar Compounds

Stereochemical Variants

  • N-(8α,9S)-Cinchonan-9-yl-N'-[(2R)-2-Pyrrolidinylmethyl]thiourea ():
    • Differs in the configuration of the pyrrolidinylmethyl group (2R vs. 2S).
    • Exhibits 99% enantiomeric excess (e.e.), suggesting high stereochemical purity, but catalytic performance varies due to altered spatial arrangement .
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-Cinchonan-9-yl-Thiourea ():
    • Uses a 9R-cinchonan configuration and electron-withdrawing trifluoromethyl groups.
    • Boiling point: 571.6±60.0°C; density: 1.39±0.1 g/cm³.
    • The 9R configuration may reduce enantioselectivity in certain reactions compared to the 9S counterpart .

Substituent Modifications

  • N-[(8α,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-Pyrrolidinylmethyl]thiourea (): Incorporates a 6'-methoxy group on the cinchonan backbone.
  • N-[(1S,2S)-2-Amino-1,2-Diphenylethyl]-N'-[3,5-Bis(trifluoromethyl)phenyl]thiourea Hydrochloride (): Replaces the cinchonan core with a diphenylethylamine moiety. Molecular weight: 519.93 g/mol; used in asymmetric catalysis but lacks the natural alkaloid’s rigidity .

Organocatalytic Efficiency

Compound Reaction Type Yield (%) Enantiomeric Excess (e.e.) Reference
Target Compound Michael Addition 85–92 90–95
N-Diaminophosphoryl Thiourea () Michael Addition 78–88 85–90
N-[3,5-Bis(trifluoromethyl)phenyl] Derivative () Aldol Reaction 70–80 80–85

Key Findings :

  • The target compound outperforms ’s thiourea in both yield and e.e. due to the cinchonan backbone’s superior chiral induction .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) lower catalytic activity in aldol reactions compared to the target compound’s hydrogen-bonding thiourea .

Key Findings :

  • The target compound lacks reported antitumor activity, whereas simpler thioureas in show moderate efficacy, likely due to increased membrane permeability .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) 564.59 564.59 519.93
Boiling Point (°C) Not Reported 571.6±60.0 Not Reported
Density (g/cm³) Not Reported 1.39±0.1 Not Reported
pKa ~11.4 (Predicted) 11.42±0.70 Not Reported

Key Findings :

  • The trifluoromethyl groups in ’s compound increase density and boiling point compared to the target compound .
  • Predicted pKa values (~11.4) suggest similar basicity across thioureas, critical for proton-transfer steps in catalysis .

Biological Activity

Thiourea derivatives have garnered attention in pharmaceutical chemistry due to their diverse biological activities. The compound N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-thiourea is particularly interesting due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Structure and Synthesis

The compound's structure can be broken down into two key components: the cinchonan moiety , which is derived from cinchona alkaloids known for their medicinal properties, and the pyrrolidinylmethyl group , which may enhance its biological profile. The synthesis typically involves the reaction of cinchona-derived amines with thiourea under controlled conditions to yield the target compound.

Anticancer Properties

Research has indicated that thiourea compounds can exhibit significant anticancer properties. For instance, studies have shown that thiourea, when administered intraperitoneally in animal models, induced squamous cell carcinomas and mixed cell sarcomas in specific tissues, suggesting a complex interaction with cellular mechanisms that may be exploited for therapeutic purposes .

Table 1: Summary of Anticancer Studies on Thiourea Derivatives

Study ReferenceModel UsedFindings
Zymbal gland in ratsInduced squamous cell carcinomas
Various cell linesInhibition of cell proliferation
In vivo modelsModulation of tumor growth

Antimicrobial Activity

The antimicrobial activity of thiourea derivatives has also been documented. The compound has shown promising results against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of Thiourea Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of thiourea derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiourea compounds can inhibit key enzymes involved in cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
  • Gene Expression Modulation : Research indicates that thiourea derivatives can influence the expression of genes related to cell cycle regulation and apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of thiourea derivatives:

  • A study investigated the effects of a specific thiourea derivative on human cancer cell lines, demonstrating a dose-dependent reduction in viability and increased apoptosis markers.
  • Another case study focused on the use of thiourea in combination therapies for enhanced efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thiourea derivatives with cinchona alkaloid scaffolds?

  • Answer : The synthesis typically involves reacting a cinchona alkaloid-derived isothiocyanate with a chiral amine under anhydrous conditions. For example, in , a bifunctional thiourea catalyst was synthesized by reacting 9-amino-epi-cinchonine with an isothiocyanate precursor in dichloromethane at 0°C, followed by purification via column chromatography (98% yield). Key steps include controlling reaction stoichiometry and maintaining low temperatures to minimize racemization .

Q. How is the structural integrity of the thiourea group confirmed post-synthesis?

  • Answer : Spectroscopic techniques are critical:

  • IR Spectroscopy : The thiourea C=S stretch appears near 1537–1488 cm⁻¹ ( ).
  • Elemental Analysis : Sulfur content (e.g., 2.39% in ) validates functional group incorporation.
  • NMR : Diagnostic signals include the NH protons (δ 8.5–9.5 ppm) and quinuclidine protons (δ 1.5–3.0 ppm) from the cinchona backbone .

Q. What role does the cinchona alkaloid moiety play in asymmetric catalysis?

  • Answer : The cinchona core provides a rigid chiral environment for substrate binding. In , the thiourea derivative facilitated enantioselective conjugate additions via dual activation: the tertiary amine deprotonates the nucleophile (e.g., nitromethane), while the thiourea hydrogen-bonds to electrophiles (e.g., chalcones). This bifunctionality is critical for achieving high enantiomeric excess (up to 95% ee) .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) be resolved when using this thiourea catalyst in diverse solvent systems?

  • Answer : Solvent polarity and hydrogen-bonding capacity significantly impact ee. For example:

  • Polar aprotic solvents (e.g., DMF) may disrupt thiourea-substrate interactions, reducing ee.
  • Nonpolar solvents (e.g., toluene) enhance hydrogen bonding but may limit substrate solubility.
    Systematic solvent screening (e.g., using a Design of Experiments approach) paired with chiral HPLC analysis ( ) is recommended to optimize conditions .

Q. What strategies mitigate catalyst deactivation during prolonged reactions?

  • Answer : Deactivation often arises from thiourea oxidation or aggregation. Solutions include:

  • Additives : Molecular sieves (3Å) adsorb moisture, preventing hydrolysis.
  • Immobilization : describes supporting the catalyst on silica, improving recyclability (5 cycles with <5% activity loss).
  • Low-temperature operation : Reduces thermal degradation (e.g., -20°C in ) .

Q. How do computational studies enhance the understanding of stereochemical control in thiourea-mediated reactions?

  • Answer : Density Functional Theory (DFT) calculations reveal transition-state geometries. For instance:

  • The thiourea NH forms hydrogen bonds with carbonyl oxygens (bond lengths: 1.8–2.1 Å).
  • Steric clashes between the quinuclidine moiety and bulky substrates dictate enantioselectivity.
    Software like Gaussian or ORCA can model these interactions, guiding catalyst design ( ) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of structurally similar thiourea derivatives?

  • Answer : Variations arise from:

  • Substrate scope : Derivatives with electron-withdrawing groups (e.g., -CF₃ in ) show higher activity toward α,β-unsaturated ketones than esters.
  • Counterion effects : Halide ions (e.g., Cl⁻) may poison the catalyst in some systems.
    Rigorous benchmarking against standard substrates (e.g., chalcone) is advised for cross-study comparisons .

Q. How should researchers address inconsistencies in spectroscopic data for thiourea derivatives?

  • Answer : Discrepancies in IR or NMR spectra often stem from:

  • Tautomerism : Thiourea ↔ thione-thiol equilibrium can shift with solvent (e.g., DMSO vs. CDCl₃).
  • Impurities : Trace solvents (e.g., EtOAc) may obscure peaks.
    Multi-technique validation (e.g., HRMS + 2D NMR) and referencing databases like NIST Chemistry WebBook ( ) are critical .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral stationary phase HPLC (e.g., Chiralpak IA) with hexane/isopropanol eluents for ee determination .
  • Catalyst Recycling : Immobilize on mesoporous silica (pore size >4 nm) to prevent pore-blocking .
  • Safety Protocols : Handle thioureas in fume hoods due to toxicity (UN 2811; ) and use PPE per OSHA 29 CFR 1910.132–138 standards .

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